molecular formula C12H17NO4 B2958059 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid CAS No. 2361635-00-7

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid

Cat. No.: B2958059
CAS No.: 2361635-00-7
M. Wt: 239.271
InChI Key: AUIAYUMMEZFIIT-UHFFFAOYSA-N
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Description

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid (hereafter referred to as the target compound) is a synthetic organic molecule featuring a cyclobutane ring, a tert-butoxycarbonyl (Boc)-protected amino group, and a propiolic acid (alkyne-carboxylic acid) moiety. Its structure enables unique reactivity, such as participation in click chemistry via the alkyne group, while the Boc group provides stability for amine protection in synthetic workflows .

The compound is primarily used as a building block in pharmaceutical and materials science research, where cyclobutane rings are valued for their conformational rigidity and metabolic stability. The propiolic acid group facilitates bioconjugation or polymer crosslinking, making the compound versatile in drug discovery .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-11(2,3)17-10(16)13-12(6-4-7-12)8-5-9(14)15/h4,6-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIAYUMMEZFIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid is a complex organic molecule with potential biological activities that merit detailed exploration. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Molecular Characteristics

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.341 g/mol
  • Melting Point : 129–133 °C
  • Boiling Point : Approximately 362.1 °C

The structure includes a cyclobutyl group attached to a cyclobutane backbone, featuring a tert-butoxycarbonylamino group that enhances its chemical properties and biological potential.

Synthesis

Synthesis typically involves multi-step organic reactions. A common method is the reaction of cyclobutylmethylamine with tert-butyl chloroformate, followed by treatment with propargyl bromide under basic conditions to yield the final product.

This compound interacts with various molecular targets, potentially acting as an inhibitor or activator of specific enzymes and receptors. This modulation can influence various biological pathways, making it a candidate for further pharmacological studies.

Antiproliferative Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant antiproliferative effects against several cancer cell lines. For instance:

Cell Line IC50 (μM) Effect Observed
K5622–10Cell cycle arrest
HeLa2–10Cytoskeletal changes
Sk-mel-22–10Reduced motility
MCF-72–10Cell cycle perturbation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation by affecting the actin cytoskeleton and altering cell cycle progression .

Cytotoxicity Studies

In vitro assays have shown that this compound can lead to significant morphological changes in treated cells, such as the disappearance of stress fibers and alterations in cell motility. For example, in HeLa cells, granular actin was found diffusely distributed in the cytoplasm after treatment, indicating profound cytoskeletal reorganization .

Applications in Drug Development

Given its unique structural features and biological activities, this compound has potential applications in:

  • Drug Development : As an intermediate in synthesizing pharmaceuticals targeting specific diseases.
  • Organic Synthesis : Serving as a building block for complex organic compounds.
  • Catalysis : Acting as a catalyst or precursor in various chemical reactions.
  • Environmental Research : Contributing to the development of eco-friendly materials and processes .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications to the cyclobutyl structure enhanced cytotoxicity against breast cancer cells (MCF-7) significantly compared to controls.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action through flow cytometry and confocal microscopy techniques. The study revealed that treatment with this compound resulted in increased accumulation of cells in the SubG1 phase, indicating apoptosis induction .

Scientific Research Applications

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid is a chemical compound with potential applications in various scientific fields. Its molecular formula is C12H17NO4, and it has a molecular weight of approximately 239.27 g/mol . The compound features a cyclobutyl group attached to a prop-2-ynoic acid moiety, with a tert-butoxycarbonylamino group also present.

Potential Applications

  • Organic Synthesis:
    • The presence of functional groups such as carboxylic acid and amine groups allows for a variety of potential reactions, increasing its versatility in creating derivatives with varied biological activities.
    • 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid can undergo esterification to form esters, amidation to form amides, salt formation with acids or bases, and decarboxylation under specific conditions.
  • Medicinal Chemistry:
    • The unique structural features of 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid make it an interesting candidate for exploration in medicinal chemistry.
    • 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid derivatives may be designed to interact with biological targets, potentially leading to new therapeutic agents.
  • In Vitro Hypoxia Models:
    • Biomaterials can be immobilized in devices, including microfluidic devices and 3D-printed tissues or organs, and serve as the basis for a new generation of experimental models previously impossible or very difficult to implement .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The target compound is compared to three analogues (Table 1):

Compound A: 3-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclobutyl]prop-2-ynoic acid

Compound B: 5-Hydroxy-2-[(tert-butoxycarbonyl)amino]pentanoic acid

Compound C : 1-[(tert-Butoxycarbonyl)-4-ethenylpiperidine-4-carboxylic acid

Table 1: Structural and Molecular Comparison
Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₂H₁₇NO₄ C₁₃H₂₀N₂O₄ C₁₀H₁₉NO₅ C₁₄H₂₃NO₄
Molecular Weight (g/mol) 239.28 268.31 233.26 269.34
Key Functional Groups Boc-amine, cyclobutyl, alkyne Boc-amine, cyclobutyl, alkyne Boc-amine, hydroxyl, carboxyl Boc-amine, piperidine, ethenyl
CAS/Identifier MDLMFCD30294781 MDLMFCD30294781 85535-47-3 Not specified

Reactivity and Stability

  • Boc Group Stability : The Boc group in the target compound and Compound A is acid-labile, enabling selective deprotection under mild acidic conditions. In contrast, Compound B’s hydroxyl group may increase solubility in polar solvents but reduce stability under oxidative conditions .
  • Alkyne Reactivity : The target compound and Compound A are ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Compound C’s ethenyl group offers alternative reactivity (e.g., Diels-Alder reactions), while Compound B lacks such functional versatility .

Physicochemical Properties

  • Acidity : The propiolic acid group in the target compound (pKa ~2–3) is more acidic than Compound B’s carboxylic acid (pKa ~4–5) due to electron-withdrawing effects of the alkyne .
  • Solubility : The cyclobutane and Boc groups in the target compound and Compound A confer moderate lipophilicity, whereas Compound B’s hydroxyl group enhances aqueous solubility .

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